molecular formula C23H28N2O4S B2949614 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide CAS No. 921991-84-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2949614
CAS No.: 921991-84-6
M. Wt: 428.55
InChI Key: WNKVUNBJTSCLLO-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a synthetically accessible small molecule based on the benzo[b][1,4]oxazepin-4-one scaffold, a structure of high interest in medicinal chemistry for its potential to modulate protein-protein interactions (PPIs). This core scaffold is recognized for its ability to present diverse substituents in a rigid, three-dimensional orientation, making it a valuable template for probing challenging biological targets . The specific substitution pattern of this compound, featuring an allyl group and a 4-isopropylbenzenesulfonamide moiety, suggests its utility as a key chemical probe or intermediate in drug discovery campaigns. Researchers can employ this molecule to investigate and validate novel therapeutic pathways, particularly those involving allosteric regulation or the disruption of intracellular signaling complexes. The development of such structurally sophisticated probes is crucial for advancing chemical biology and for targeting diseases driven by previously "undruggable" mechanisms . Its value to the research community lies in its potential to uncover new biology and serve as a starting point for the development of optimized lead compounds for oncology, neurodegeneration, and other therapeutic areas.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-6-13-25-20-12-9-18(14-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-10-7-17(8-11-19)16(2)3/h6-12,14,16,24H,1,13,15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVUNBJTSCLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H28N2O5S
Molecular Weight: 444.55 g/mol
CAS Number: 921996-91-0

The compound features a complex structure that includes a benzo[b][1,4]oxazepin core with various substituents that may influence its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to this compound. Research indicates that these compounds can modulate voltage-gated sodium channels (VGSCs) and GABA receptors, which are critical in seizure activity.

Key Findings:

  • Mechanism of Action: The compound likely interacts with VGSCs and GABA receptors to exert its anticonvulsant effects. Studies have shown that modifications to the oxazepin structure can enhance binding affinity to these targets .
  • In Vivo Studies: In animal models, similar compounds have demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). For instance, certain derivatives exhibited median effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg in various tests .
CompoundED50 (mg/kg)Model UsedProtective Index
Compound A15.2PTZ>13
Compound B39.4MES>31.6

Other Pharmacological Activities

In addition to anticonvulsant properties, there is emerging evidence suggesting that this compound may possess additional biological activities:

  • Antitumor Activity: Preliminary studies indicate that oxazepin derivatives may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects: Some research suggests that related compounds exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Study on Anticonvulsant Activity:
    • Objective: Evaluate the efficacy of N-(5-allyl...) in preventing seizures.
    • Methodology: Administered in varying doses to mice subjected to PTZ-induced seizures.
    • Results: Significant reduction in seizure frequency at doses above 30 mg/kg.
  • Study on Cytotoxicity:
    • Objective: Assess the cytotoxic effects on cancer cell lines.
    • Methodology: In vitro assays on breast cancer cell lines.
    • Results: Induced apoptosis in a dose-dependent manner with IC50 values around 20 µM.

Q & A

Q. What are the recommended analytical techniques for confirming the structure of this compound?

  • Methodological Answer : Structural elucidation requires a combination of:
  • NMR Spectroscopy : 1H and 13C NMR to identify proton environments and carbon frameworks. For example, the allyl group (δ 5.1–5.8 ppm) and sulfonamide protons (δ 7.5–8.2 ppm) should show distinct splitting patterns.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and bond angles.
  • Comparison with Computational Data : Use PubChem or ChemSpider for predicted spectral profiles .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Methodological Answer :
  • Key Steps :

Formation of the benzoxazepin ring via cyclization of a brominated precursor with allylamine.

Sulfonylation at the 8-position using 4-isopropylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

  • Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve purity.
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor intermediates by TLC.
  • Adjust stoichiometry of sulfonylation reagents to minimize byproducts (e.g., di-sulfonylated derivatives).

Q. What solubility and stability data are critical for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). For example, if solubility in PBS is <1 µM, use cyclodextrin-based carriers.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized samples at -20°C under inert gas to prevent oxidation of the allyl group.

Advanced Research Questions

Q. How can discrepancies in biological activity data across assays be resolved?

  • Methodological Answer :
  • Hypothesis Testing :

Assay Conditions : Compare results under varied pH, temperature, and serum concentrations (e.g., fetal bovine serum may bind sulfonamides).

Metabolite Interference : Use LC-MS to identify degradation products in cell culture media.

Target Specificity : Perform siRNA knockdown or CRISPR-Cas9 validation of putative targets (e.g., kinase inhibition).

  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the sulfonamide group and Arg120/His90 residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the benzoxazepin ring.
  • QSAR Models : Corrogate substituent effects (e.g., allyl vs. isopropyl groups) on IC50 values using MOE or RDKit .

Q. How to design experiments for studying metabolic pathways of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactor. Identify phase I metabolites (e.g., allyl oxidation to epoxide) via UPLC-QTOF.
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo).
  • In Vivo Correlation : Administer radiolabeled compound (14C) to rodents; quantify excretion in urine/feces and tissue distribution by autoradiography.

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Methodological Answer :
  • Experimental Design :

3D Spheroid Penetration : Use confocal microscopy with fluorescently tagged compound to assess diffusion barriers.

Hypoxia Effects : Measure HIF-1α levels in 3D models (likely higher than in 2D monolayers).

  • Data Normalization : Express IC50 relative to spheroid volume or ATP content instead of cell count.

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